alpha-Methyl-1-piperazineethanamine 3HCl

Description

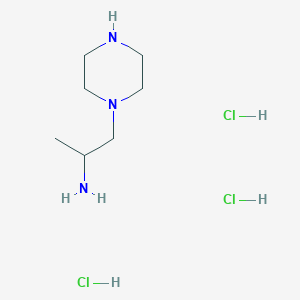

alpha-Methyl-1-piperazineethanamine 3HCl is a trihydrochloride salt of a piperazine derivative featuring an ethylamine side chain with a methyl substitution on the alpha carbon (adjacent to the amine group). Its structure comprises a piperazine core linked to a 2-aminopropane moiety, yielding the molecular formula C₇H₁₇N₃·3HCl and a molecular weight of 252.61 g/mol. The compound’s trihydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical formulations requiring high bioavailability.

Properties

IUPAC Name |

1-piperazin-1-ylpropan-2-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3.3ClH/c1-7(8)6-10-4-2-9-3-5-10;;;/h7,9H,2-6,8H2,1H3;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGRFOCYLDKHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCNCC1)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-1-piperazineethanamine trihydrochloride typically involves the reaction of piperazine with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of alpha-Methyl-1-piperazineethanamine trihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the product is often purified using advanced techniques such as chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-1-piperazineethanamine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .

Scientific Research Applications

Alpha-Methyl-1-piperazineethanamine trihydrochloride is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Industry: Used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of alpha-Methyl-1-piperazineethanamine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Salt Form: The trihydrochloride salt of the target compound likely offers superior water solubility compared to mono- or dihydrochloride analogs, critical for injectable or oral formulations.

Pharmacological Profiles

- Aryl-Substituted Piperazines: Compounds like 1-(3-chlorophenyl)-piperazine·HCl and p-fluorophenylpiperazine·2HCl exhibit affinity for serotonin receptors (5-HT₁A/₂A), as aryl groups mimic endogenous ligands like serotonin (, Figure 1) .

- Trifluoperazine·2HCl : A trifluoromethylphenyl-substituted derivative with antipsychotic activity, acting via dopamine D₂ receptor antagonism .

- Target Compound : The alkyl substituent (alpha-methyl) may reduce affinity for serotonin receptors but could enhance selectivity for other targets (e.g., adrenergic or sigma receptors). Direct pharmacological data is unavailable in the evidence, necessitating further studies.

Biological Activity

Alpha-Methyl-1-piperazineethanamine trihydrochloride (commonly referred to as α-Methyl-1-piperazineethanamine 3HCl) is a chemical compound with significant biological activity. It is recognized for its potential applications in pharmacology and biochemistry, particularly in enzyme inhibition and receptor binding studies. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H20Cl3N3

- Molecular Weight : 252.61 g/mol

- Structure : The compound features a piperazine ring with a methyl group at the alpha position, contributing to its unique interactions with biological targets.

Alpha-Methyl-1-piperazineethanamine 3HCl interacts with various molecular targets, including:

- Receptors : It has been shown to bind selectively to certain neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.

- Enzymes : The compound acts as an inhibitor for specific enzymes, modulating their activity and affecting metabolic pathways.

Table 1: Summary of Biological Targets

| Target Type | Specific Targets | Mechanism of Action |

|---|---|---|

| Receptors | Neurotransmitter receptors | Modulation of neurotransmission |

| Enzymes | Various metabolic enzymes | Inhibition leading to altered metabolic processes |

Biological Activity Studies

Research has demonstrated the compound's effectiveness in various biological assays:

- Enzyme Inhibition : Studies indicate that α-Methyl-1-piperazineethanamine 3HCl inhibits enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter degradation.

- Receptor Binding : Experimental data suggest that this compound exhibits affinity for serotonin receptors, which may have implications for mood regulation and anxiety disorders.

Case Study: Enzyme Inhibition

A study published in a peer-reviewed journal explored the effects of α-Methyl-1-piperazineethanamine 3HCl on MAO activity. The results indicated a significant reduction in enzyme activity at concentrations ranging from 10 µM to 100 µM, highlighting its potential as a therapeutic agent for conditions like depression and anxiety.

Safety and Toxicology

While the biological activity of α-Methyl-1-piperazineethanamine 3HCl is promising, safety assessments are crucial. Toxicological studies have indicated that the compound exhibits low acute toxicity in animal models, but further studies are necessary to evaluate long-term effects and potential side effects.

Applications in Research and Industry

This compound is utilized in various fields:

- Pharmaceutical Development : Its ability to modulate enzyme activity makes it a candidate for drug development targeting neurological disorders.

- Chemical Synthesis : The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.